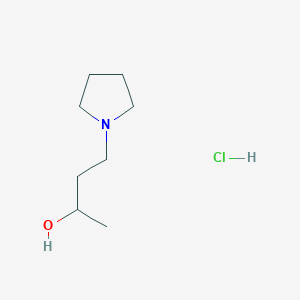

![molecular formula C18H19N5O2 B2880190 1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1030097-32-5](/img/structure/B2880190.png)

1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

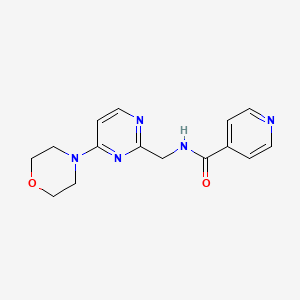

The compound “1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine” is a complex organic molecule. It contains several functional groups including a piperidine ring, a carbonyl group, and a phenoxy group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a piperidine ring indicates a cyclic structure, while the various other functional groups (carbonyl, phenoxy) suggest a high degree of functionalization . This could result in a variety of interesting chemical properties .科学的研究の応用

Highly Potent Fluorescence-Tagged Ligands

Research has explored the coupling of (3-phenoxypropyl)piperidine derivatives with fluorescent moieties to create novel histamine H3 receptor ligands. These compounds, starting from piperidine, display high affinities to the histamine hH3 receptor with Ki values ranging from 13.4 to 0.048 nM. Their potent ligand capabilities suggest uses in identifying and understanding binding sites on the histamine H3 receptor. In vivo screenings have shown antagonist potencies, indicating their potential in medical imaging or as diagnostic tools (Amon et al., 2007).

Antiarrhythmic Activity

Alpha,alpha-diaryl-1-piperidinebutanols, including derivatives of the compound , have been evaluated for their antiarrhythmic activity. The research indicates that the 2,6-dimethylpiperidine group yields compounds with optimal antiarrhythmic profiles. These findings suggest the compound's relevance in developing new antiarrhythmic medications (Hoefle et al., 1991).

Anti-Osteoporotic Agent

The compound has been studied as an anti-osteoporotic agent, showing effectiveness in inhibiting femoral bone loss in neurectomized rats. It also decreased urinary pyridinoline and deoxypyridinoline excretion, markers of bone resorption. These results point to its potential application in treating osteoporosis-related conditions (Uchii et al., 1998).

Sigma(1) Receptor Ligands

Research on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, including those structurally related to the compound , has highlighted their affinity and selectivity for sigma(1) receptors. These findings support their use in PET experiments and potentially in tumor research and therapy, given their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).

Corrosion Inhibition

The compound has also been studied in the context of corrosion inhibition, particularly on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of related piperidine derivatives, indicating their potential application in corrosion prevention strategies (Kaya et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if it is toxic or bioactive, it could pose health risks. Without specific information, it’s difficult to provide a detailed safety assessment .

将来の方向性

The future directions for research on this compound would depend on its potential applications. For example, if it has interesting chemical properties, it could be studied further for potential use in chemical synthesis or as a building block for more complex molecules. Alternatively, if it has bioactive properties, it could be investigated for potential use as a drug .

特性

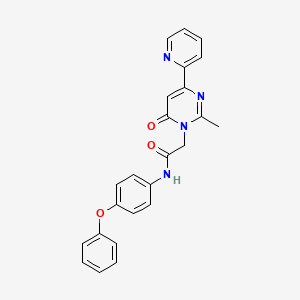

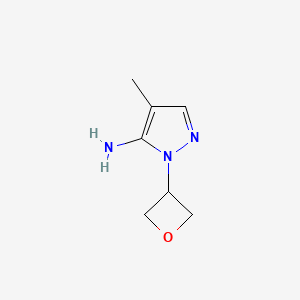

IUPAC Name |

N-(4-cyanophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-13-10-17(22-18(20-13)23-8-2-3-9-23)25-12-16(24)21-15-6-4-14(11-19)5-7-15/h4-7,10H,2-3,8-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHDZTOQFSWRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)

![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2880115.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)

![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)